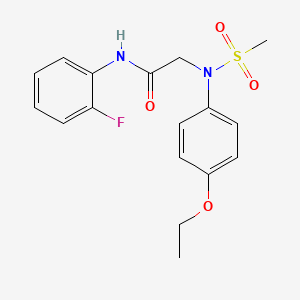
N~2~-(4-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(4-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as EFG or TAK-659, is a small molecule inhibitor that has shown promising results in pre-clinical studies as a potential treatment for various types of cancer and autoimmune diseases.
Mecanismo De Acción
N~2~-(4-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK plays a key role in the development and activation of immune cells, as well as the proliferation and survival of cancer cells. By inhibiting BTK, N~2~-(4-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide blocks the signals that promote the growth and survival of cancer cells and the activation of immune cells that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
N~2~-(4-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects, including inhibition of BTK activity, reduction in cancer cell proliferation, promotion of cancer cell apoptosis, inhibition of immune cell activation, and reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~2~-(4-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is that it has shown efficacy in pre-clinical models of cancer and autoimmune diseases, suggesting that it may have potential as a therapeutic agent in humans. However, there are also limitations to using N~2~-(4-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for research on N~2~-(4-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, including:
1. Clinical trials to evaluate the safety and efficacy of N~2~-(4-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in humans with cancer and autoimmune diseases.
2. Studies to determine the optimal dosage and administration of N~2~-(4-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in humans.
3. Investigations into the potential toxicity of N~2~-(4-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide and strategies to minimize any adverse effects.
4. Development of combination therapies that include N~2~-(4-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide and other drugs to enhance its efficacy.
5. Exploration of the potential use of N~2~-(4-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in other diseases and conditions beyond cancer and autoimmune diseases.
In conclusion, N~2~-(4-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a promising small molecule inhibitor that has shown efficacy in pre-clinical models of cancer and autoimmune diseases. Further research is needed to determine its potential as a therapeutic agent in humans and to explore its optimal dosage, administration, and potential toxicity.
Aplicaciones Científicas De Investigación
N~2~-(4-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied in pre-clinical models of cancer and autoimmune diseases. In vitro studies have shown that N~2~-(4-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide inhibits the proliferation of cancer cells and promotes apoptosis, or programmed cell death. In vivo studies have also demonstrated the efficacy of N~2~-(4-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in reducing tumor growth and improving survival rates in animal models of cancer.
In addition, N~2~-(4-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has shown promise as a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus. In these diseases, the immune system attacks healthy cells and tissues, leading to inflammation and tissue damage. N~2~-(4-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the activation of immune cells and reduce inflammation in pre-clinical models of autoimmune diseases.
Propiedades
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-3-24-14-10-8-13(9-11-14)20(25(2,22)23)12-17(21)19-16-7-5-4-6-15(16)18/h4-11H,3,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEHMVCNWWBSCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-allyl-5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B3436223.png)
![N-[4-(acetylamino)phenyl]-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B3436230.png)

![N,N'-[1,3-phenylenebis(methylene)]bis(4-ethoxybenzamide)](/img/structure/B3436243.png)
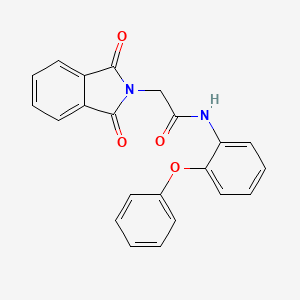

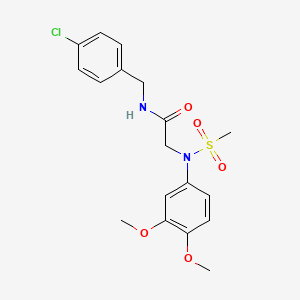
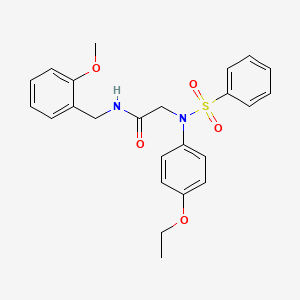
![2-[benzyl(phenylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B3436303.png)
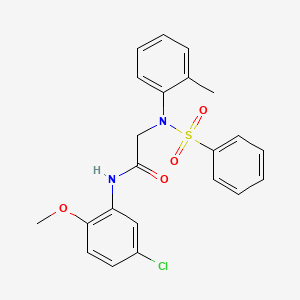

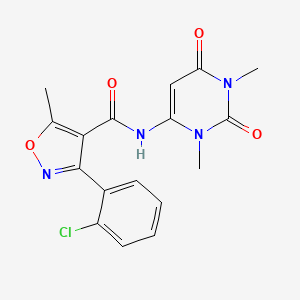
![methyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B3436328.png)
![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B3436334.png)